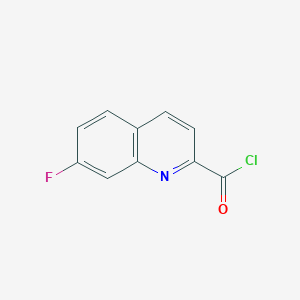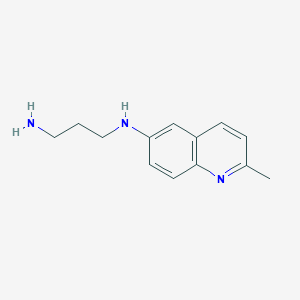
9-((2-Hydroxyethoxy)methyl)hypoxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-((2-Hydroxyethoxy)methyl)hypoxanthine, also known as acyclovir, is a synthetic purine nucleoside analog derived from guanine. It is widely recognized for its potent antiviral properties, particularly against herpes simplex virus (HSV) and varicella-zoster virus (VZV). This compound has revolutionized antiviral therapy due to its high selectivity and low cytotoxicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2-Hydroxyethoxy)methyl)hypoxanthine typically involves the alkylation of guanine. One common method includes the reaction of guanine with 1-benzoyloxy-2-chloromethoxyethane in the presence of triethylamine. The hydroxyl and amino groups of guanine are protected with a trimethylsilyl group by treatment with hexamethyldisilazane[2][2].
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of N2-acetyl-9-(2-acetoxyethoxymethyl)guanine with monoethanolamine, followed by neutralization with an acid and filtration. This method ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
9-((2-Hydroxyethoxy)methyl)hypoxanthine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various acyclic nucleoside analogs with modified antiviral properties .
Applications De Recherche Scientifique
9-((2-Hydroxyethoxy)methyl)hypoxanthine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: This compound is extensively used in virology research to study the mechanisms of viral replication and inhibition.
Medicine: Acyclovir is a cornerstone in the treatment of herpes simplex virus infections, varicella-zoster virus infections, and other viral diseases.
Industry: It is used in the pharmaceutical industry for the production of antiviral medications.
Mécanisme D'action
The antiviral activity of 9-((2-Hydroxyethoxy)methyl)hypoxanthine is primarily due to its ability to inhibit viral DNA synthesis. Once inside the infected cell, it is phosphorylated by viral thymidine kinase to its monophosphate form, which is further converted to the diphosphate and triphosphate forms by cellular enzymes. The triphosphate form inhibits viral DNA polymerase, preventing the elongation of the viral DNA chain and thereby halting viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ganciclovir: Another antiviral nucleoside analog with a similar mechanism of action but used primarily for cytomegalovirus infections.
Valacyclovir: A prodrug of acyclovir with improved oral bioavailability.
Famciclovir: A prodrug of penciclovir, used for similar indications as acyclovir.
Uniqueness
9-((2-Hydroxyethoxy)methyl)hypoxanthine is unique due to its high selectivity for viral thymidine kinase and low cytotoxicity, making it a preferred choice for treating herpesvirus infections .
Propriétés
Numéro CAS |
91897-95-9 |
|---|---|
Formule moléculaire |
C8H10N4O3 |
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
9-(2-hydroxyethoxymethyl)-1H-purin-6-one |
InChI |
InChI=1S/C8H10N4O3/c13-1-2-15-5-12-4-11-6-7(12)9-3-10-8(6)14/h3-4,13H,1-2,5H2,(H,9,10,14) |
Clé InChI |
ZVDRGNVLDKKGAR-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(C(=O)N1)N=CN2COCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



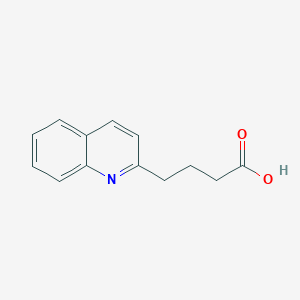
![4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B11890420.png)
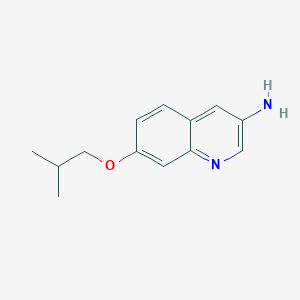

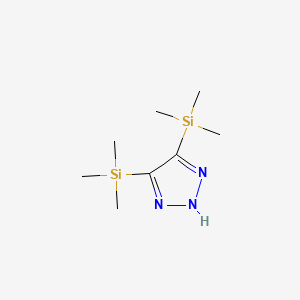

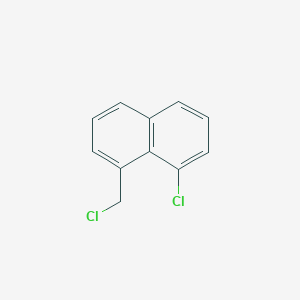
![2-(3-Methyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B11890468.png)

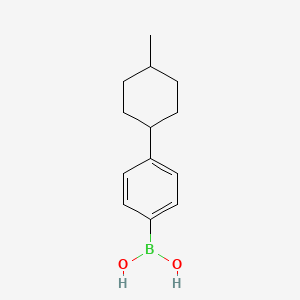
![1,6-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11890482.png)
